Bicycle Toxin 8009

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

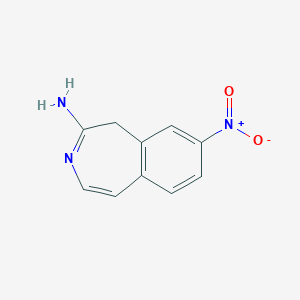

Bicycle Toxin 8009 is a novel compound known as a Bicycle Toxin Conjugate. It is designed to target the Nectin-4 protein, which is overexpressed in various tumor types. This compound consists of a bicyclic peptide that binds specifically to Nectin-4 and is conjugated to the cytotoxic agent Monomethyl auristatin E via a cleavable linker. The small size and unique structure of this compound allow for efficient tumor penetration and targeted delivery of the cytotoxic payload, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicycle Toxin 8009 involves several key steps:

Identification of the Bicyclic Peptide: The bicyclic peptide targeting Nectin-4 is identified using phage display technology.

Conjugation to Monomethyl Auristatin E: The optimized bicyclic peptide is conjugated to Monomethyl auristatin E through a cleavable linker.

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis of the bicyclic peptide, followed by its conjugation to Monomethyl auristatin E. The process includes rigorous purification steps to ensure the final product’s purity and stability .

Chemical Reactions Analysis

Types of Reactions

Bicycle Toxin 8009 undergoes several chemical reactions, including:

Conjugation Reactions: The bicyclic peptide is conjugated to Monomethyl auristatin E via a cleavable linker.

Cleavage Reactions: The cleavable linker is designed to be cleaved by peptidases such as cathepsin B in the tumor microenvironment, releasing the cytotoxic agent.

Common Reagents and Conditions

Reagents: Non-natural amino acids, Monomethyl auristatin E, cleavable linker.

Major Products

The major product formed from these reactions is the Bicycle Toxin Conjugate, which consists of the bicyclic peptide linked to Monomethyl auristatin E .

Scientific Research Applications

Bicycle Toxin 8009 has several scientific research applications, including:

Cancer Therapy: It is being investigated as a targeted therapy for cancers that overexpress Nectin-4, such as bladder, breast, and pancreatic cancers

Preclinical Models: It has shown significant antitumor activity in preclinical models, leading to stable disease and tumor regressions.

Clinical Trials: This compound is currently undergoing clinical trials to evaluate its safety and efficacy in patients with advanced solid tumors.

Mechanism of Action

Bicycle Toxin 8009 exerts its effects through the following mechanism:

Target Binding: The bicyclic peptide binds specifically to the Nectin-4 protein on the surface of tumor cells.

Payload Release: The cleavable linker is cleaved by peptidases in the tumor microenvironment, releasing Monomethyl auristatin E.

Cytotoxic Effect: Monomethyl auristatin E disrupts microtubule formation, leading to cell cycle arrest and apoptosis of the tumor cells.

Comparison with Similar Compounds

Bicycle Toxin 8009 is unique compared to other similar compounds due to its small size and high selectivity. Similar compounds include:

Enfortumab Vedotin: An antibody-drug conjugate targeting Nectin-4, but with a larger molecular size and different pharmacokinetic properties.

BT1718 and BT5528: Other Bicycle Toxin Conjugates targeting different proteins, such as MT1-MMP and EphA2.

This compound’s small size allows for rapid tumor penetration and reduced systemic exposure, potentially offering advantages over larger antibody-drug conjugates .

Properties

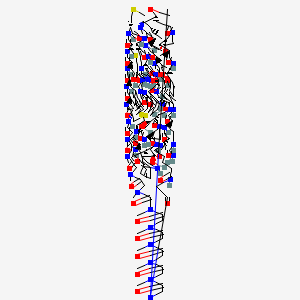

Molecular Formula |

C193H281N45O50S4 |

|---|---|

Molecular Weight |

4160 g/mol |

IUPAC Name |

2-[(9S,12R,15S,17R,21S,27S,30S,33S,36S,39S,42S,45R,48S,51S,54S,60R)-39-(3-carbamimidamidopropyl)-9-carbamoyl-60-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[3-[[5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2R)-1-[[(2R)-1-[[(3S,4R,5R)-1-[(2R)-2-[(1S,2R)-3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoyl]amino]propanoyl-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]amino]-48-(carboxymethyl)-17-hydroxy-27-[(1R)-1-hydroxyethyl]-30-(hydroxymethyl)-12,33-bis(1H-indol-3-ylmethyl)-42-(2-methylsulfanylethyl)-51-(naphthalen-1-ylmethyl)-4,11,14,20,26,29,32,35,38,41,44,47,50,53,59,65,68-heptadecaoxo-7,62,71-trithia-1,3,10,13,19,25,28,31,34,37,40,43,46,49,52,58,66-heptadecazahexacyclo[43.22.5.13,66.015,19.021,25.054,58]triheptacontan-36-yl]acetic acid |

InChI |

InChI=1S/C193H281N45O50S4/c1-27-111(8)168(144(286-24)86-152(249)235-73-41-56-140(235)170(287-25)112(9)172(265)203-113(10)169(263)117-45-29-28-30-46-117)230(22)189(282)165(109(4)5)218-186(279)167(110(6)7)231(23)193(285)288-101-115-61-63-121(64-62-115)204-173(266)128(55-40-71-200-192(197)284)208-185(278)164(108(2)3)217-146(243)60-38-59-145(242)198-72-65-148(245)221(13)91-154(251)223(15)93-156(253)225(17)95-158(255)227(19)97-160(257)229(21)99-161(258)228(20)98-159(256)226(18)96-157(254)224(16)94-155(252)222(14)92-153(250)220(12)90-147(244)205-139-104-292-79-69-151(248)234-106-232-105-233(107-234)150(247)68-78-291-103-138(216-180(273)135(85-163(261)262)211-176(269)131(212-183(276)141-57-42-74-236(141)187(139)280)80-118-48-37-47-116-44-31-32-49-123(116)118)182(275)207-130(66-76-289-26)175(268)206-129(54-39-70-199-191(195)196)174(267)210-134(84-162(259)260)179(272)209-132(81-119-87-201-126-52-35-33-50-124(119)126)177(270)214-136(100-239)181(274)219-166(114(11)240)190(283)237-75-43-58-142(237)188(281)238-89-122(241)83-143(238)184(277)213-133(82-120-88-202-127-53-36-34-51-125(120)127)178(271)215-137(171(194)264)102-290-77-67-149(232)246/h28-37,44-53,61-64,87-88,108-114,122,128-144,164-170,201-202,239-241,263H,27,38-43,54-60,65-86,89-107H2,1-26H3,(H2,194,264)(H,198,242)(H,203,265)(H,204,266)(H,205,244)(H,206,268)(H,207,275)(H,208,278)(H,209,272)(H,210,267)(H,211,269)(H,212,276)(H,213,277)(H,214,270)(H,215,271)(H,216,273)(H,217,243)(H,218,279)(H,219,274)(H,259,260)(H,261,262)(H4,195,196,199)(H3,197,200,284)/t111-,112-,113+,114-,122-,128+,129+,130+,131+,132+,133-,134+,135+,136+,137-,138+,139+,140-,141+,142+,143+,144+,164+,165-,166+,167-,168-,169+,170+/m1/s1 |

InChI Key |

VVXCMFUOVBOGGE-SYOMXDATSA-N |

Isomeric SMILES |

CC[C@@H](C)[C@H]([C@H](CC(=O)N1CCC[C@@H]1[C@H]([C@@H](C)C(=O)N[C@@H](C)[C@@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@@H](C(C)C)NC(=O)[C@@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCC(=O)NCCC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N[C@H]4CSCCC(=O)N5CN6CN(C5)C(=O)CCSC[C@@H](NC(=O)[C@H](NC(=O)[C@@H]7C[C@H](CN7C(=O)[C@@H]8CCCN8C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CSCCC6=O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]9CCCN9C4=O)CC1=CC=CC2=CC=CC=C21)CC(=O)O)CCSC)CCCNC(=N)N)CC(=O)O)CC1=CNC2=CC=CC=C21)CO)[C@@H](C)O)O)CC1=CNC2=CC=CC=C21)C(=O)N |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCC(=O)NCCC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)NC4CSCCC(=O)N5CN6CN(C5)C(=O)CCSCC(NC(=O)C(NC(=O)C7CC(CN7C(=O)C8CCCN8C(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSCCC6=O)NC(=O)C(NC(=O)C(NC(=O)C9CCCN9C4=O)CC1=CC=CC2=CC=CC=C21)CC(=O)O)CCSC)CCCNC(=N)N)CC(=O)O)CC1=CNC2=CC=CC=C21)CO)C(C)O)O)CC1=CNC2=CC=CC=C21)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,8-Dihydro-8,8-dimethyl-5-oxo-5H-pyrano[4,3-b]pyridine-2-carboxylic acid](/img/structure/B13924411.png)

![5-[[(3-Iodo-4-methoxyphenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B13924443.png)

![4-hydroxy-4-[(3-oxo-3,4-dihydro-2H-benzo[1,4]thiazin-6-ylamino)methyl]piperidine-1-carboxylic acid benzyl ester](/img/structure/B13924475.png)